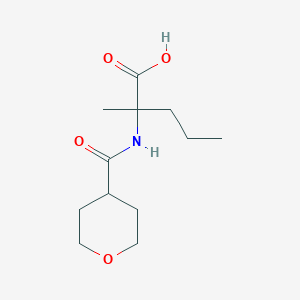![molecular formula C10H15N3O4S B7557016 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7557016.png)
2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid, also known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPMA belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.
作用機序
2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid acts by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX, 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid has also been found to reduce pain by inhibiting the production of prostaglandins, which are known to sensitize nociceptors, the pain receptors in the body. 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid has been found to reduce fever by inhibiting the production of prostaglandins, which are known to play a key role in the regulation of body temperature.
実験室実験の利点と制限
2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid has several advantages for lab experiments. It exhibits anti-inflammatory, analgesic, and antipyretic properties, which make it a useful tool for the study of inflammation, pain, and fever. 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid is also relatively easy to synthesize, which makes it readily available for lab experiments. However, 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid has some limitations for lab experiments. It has been found to exhibit some toxicity, which may limit its use in certain experiments. 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid also has a relatively short half-life, which may limit its use in long-term experiments.
将来の方向性
There are several future directions for the study of 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid. One potential direction is the study of its potential therapeutic applications in various disease conditions, such as arthritis, cancer, and Alzheimer's disease. Another potential direction is the study of its mechanism of action, which may lead to the development of more potent and selective COX inhibitors. Additionally, the study of 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid may lead to the development of new NSAIDs with improved safety and efficacy profiles.
合成法
2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of cyclopropylmethyl bromide with sodium hydride to form the corresponding cyclopropylmethyl anion. This anion is then reacted with 1-methylpyrazole-4-sulfonyl chloride to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with chloroacetic acid to form 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid.
科学的研究の応用
2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory activity by inhibiting the production of prostaglandins, which are known to play a key role in inflammation. 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid has also been found to exhibit analgesic and antipyretic properties.
特性
IUPAC Name |
2-[cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-12-6-9(4-11-12)18(16,17)13(7-10(14)15)5-8-2-3-8/h4,6,8H,2-3,5,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGWHAMUXQODBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N(CC2CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
![2-[(2-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556962.png)
![2-[Benzenesulfonyl(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556969.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7556977.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid](/img/structure/B7556981.png)

![2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid](/img/structure/B7556999.png)
![2-[Cyclopropylmethyl-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557011.png)
![2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557019.png)
